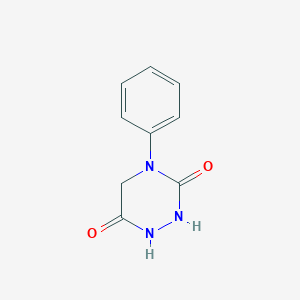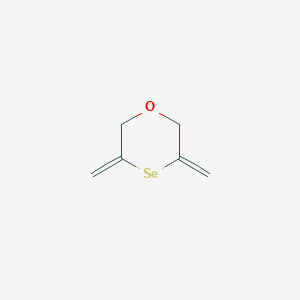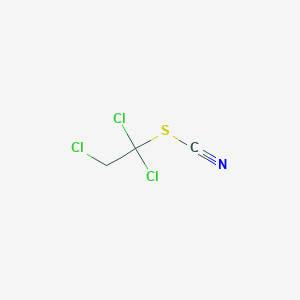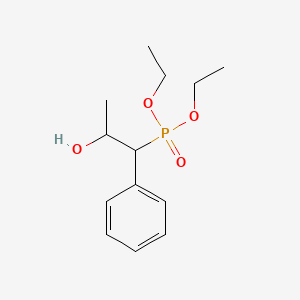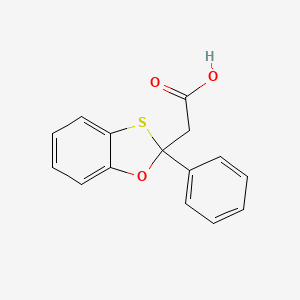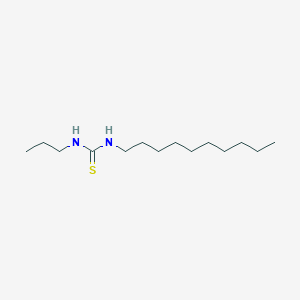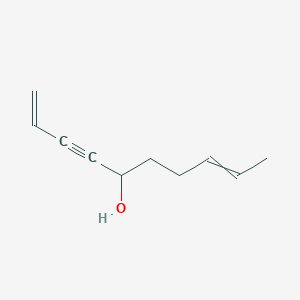
Deca-1,8-dien-3-yn-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-1,8-dien-3-yn-5-ol is an organic compound with a unique structure characterized by the presence of both double and triple bonds, as well as a hydroxyl group. This compound is also known by other names such as Deca-4,8-dienol, 1-ethynyl-1,5,9-trimethyl- and Dehydronerolidol . It has a molecular formula of C15H24O and a molecular weight of 220.3505 .
Méthodes De Préparation
The synthesis of Deca-1,8-dien-3-yn-5-ol involves several steps and can be achieved through various synthetic routes. One common method involves the use of multi-step manipulations starting from readily available materials. The final step often requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Deca-1,8-dien-3-yn-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols .
Applications De Recherche Scientifique
Deca-1,8-dien-3-yn-5-ol has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic properties. In the industry, it can be used in the production of fragrances and flavors due to its unique odor properties .
Mécanisme D'action
The mechanism of action of Deca-1,8-dien-3-yn-5-ol involves its interaction with specific molecular targets and pathways. The presence of multiple double and triple bonds, as well as the hydroxyl group, allows it to participate in various chemical reactions and interactions. These interactions can affect biological processes and pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Deca-1,8-dien-3-yn-5-ol can be compared with other similar compounds such as 6,10-Dodecadien-1-yn-3-ol, 3,7,11-trimethyl- and other conjugated dienes. These compounds share similar structural features, such as the presence of multiple double and triple bonds, but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its specific combination of double and triple bonds along with the hydroxyl group, which gives it distinct chemical and physical properties .
Propriétés
Numéro CAS |
62400-64-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
deca-1,8-dien-3-yn-5-ol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h3-5,10-11H,2,7,9H2,1H3 |
Clé InChI |
ISHQNITYMRZIAV-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC(C#CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


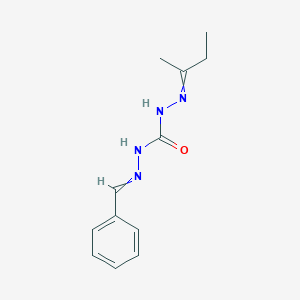
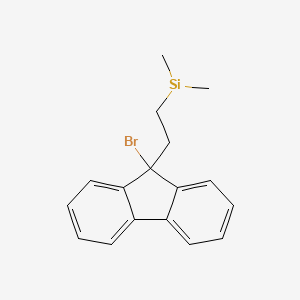
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
